Antitumor Platinum Complex Potentiation: Free Ligand vs. Pt(II) Complex IC₅₀ Comparison
Coordination of methyl hydrazinecarbodithioate-derived indolin-2-one ligands (representative of the target scaffold) to Pt(II) yields complexes 7a and 7b with 3.5- to 6.3-fold enhanced antiproliferative potency compared to the free ligands 6a and 6b across three human cancer cell lines [1]. The free ligands themselves are methyl hydrazinecarbodithioate derivatives of 5-substituted indolin-2-ones—direct structural descendants of the target compound—and their IC₅₀ values establish a quantitative baseline for the uncomplexed scaffold.
| Evidence Dimension | Antiproliferative IC₅₀ against human cancer cell lines (MTS assay, 72 h) |
|---|---|
| Target Compound Data | Ligand 6a (5-F derivative): IC₅₀ = 6.52 μM (HCT-116), 17.89 μM (MCF-7), 20.44 μM (MDA-MB-231). Ligand 6b (5-OMe derivative): IC₅₀ = 35.13 μM (HCT-116), 28.11 μM (MCF-7), 22.52 μM (MDA-MB-231) [1]. |
| Comparator Or Baseline | Pt(II) complex 7a: IC₅₀ = 1.89 μM (HCT-116), 3.28 μM (MCF-7), 5.60 μM (MDA-MB-231). Pt(II) complex 7b: IC₅₀ = 2.04 μM (HCT-116), 4.12 μM (MCF-7), 4.45 μM (MDA-MB-231) [1]. |
| Quantified Difference | Complexation enhances potency by 3.5-fold (6a→7a, HCT-116), 5.5-fold (6a→7a, MCF-7), 3.7-fold (6a→7a, MDA-MB-231); 17.2-fold (6b→7b, HCT-116), 6.8-fold (6b→7b, MCF-7), 5.1-fold (6b→7b, MDA-MB-231). |
| Conditions | MTS assay; HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast) cell lines; 72 h incubation; data from Li et al. (2017) [1]. |
Why This Matters
This demonstrates that the methyl hydrazinecarbodithioate scaffold is not merely an inert carrier but a tunable pharmacophore whose biological activity can be amplified >10-fold through rational metal coordination, a property absent in simpler carbodithioate esters lacking the indolin-2-one moiety.
- [1] Li Y-S, Peng B, Ma L, Cao S-L, Bai L-L, Yang C-R, Wan C-Q, Yan H-J, Ding P-P. Synthesis, crystal structures and antitumor activity of two platinum(II) complexes with methyl hydrazinecarbodithioate derivatives of indolin-2-one. Eur J Med Chem. 2017;127:137-146. View Source
